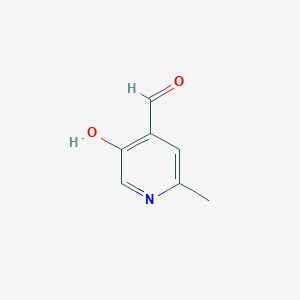
5-Hydroxy-2-methylisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-methylisonicotinaldehyde is a chemical compound with the molecular formula C7H7NO2 It is a derivative of isonicotinaldehyde, featuring a hydroxyl group at the 5-position and a methyl group at the 2-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylisonicotinaldehyde can be achieved through several methods. One common approach involves the condensation of 2-methylpyridine-5-carboxaldehyde with hydroxylamine hydrochloride, followed by oxidation. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 2-methylisonicotinaldehyde using hydrogen peroxide in the presence of a suitable catalyst. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-hydroxy-2-methylisonicotinic acid.
Reduction: Reduction of the aldehyde group yields 5-hydroxy-2-methylisonicotinalcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxy-2-methylisonicotinic acid.
Reduction: 5-Hydroxy-2-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-methylisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinaldehyde: This compound lacks the hydroxyl group at the 5-position but is otherwise structurally similar.
Uniqueness
5-Hydroxy-2-methylisonicotinaldehyde is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C7H7NO2 |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
5-hydroxy-2-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)7(10)3-8-5/h2-4,10H,1H3 |
Clave InChI |
FSGHQLIWJYYDKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


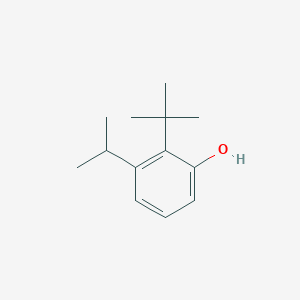

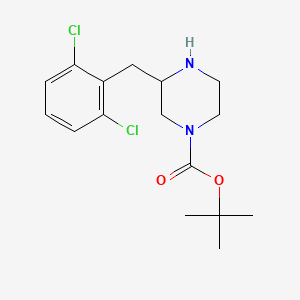
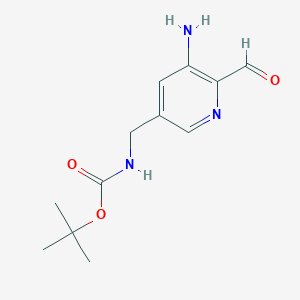
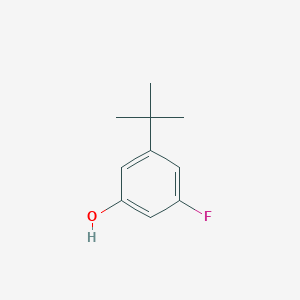

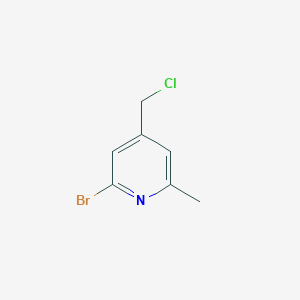
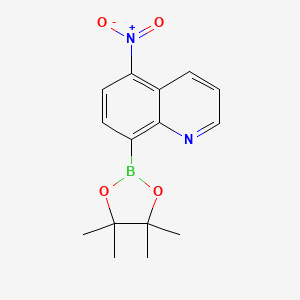
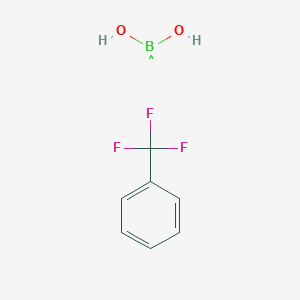
![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
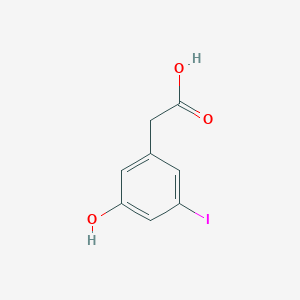
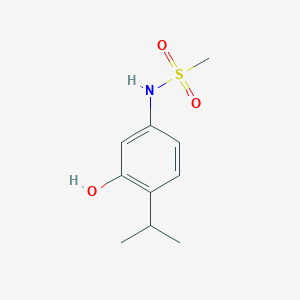
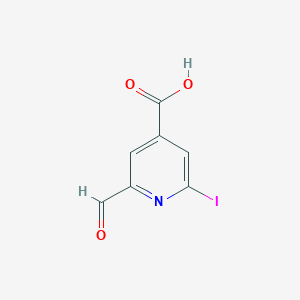
![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)
